molecular formula C16H25NO3S B2369356 (3r,5r,7r)-Adamantan-1-yl(3-(methylsulfonyl)pyrrolidin-1-yl)methanone CAS No. 1448043-73-9

(3r,5r,7r)-Adamantan-1-yl(3-(methylsulfonyl)pyrrolidin-1-yl)methanone

Cat. No.: B2369356
CAS No.: 1448043-73-9
M. Wt: 311.44
InChI Key: SMHFJVYZLPMMNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3r,5r,7r)-Adamantan-1-yl(3-(methylsulfonyl)pyrrolidin-1-yl)methanone is a complex organic compound featuring an adamantane core, a pyrrolidine ring, and a methylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3r,5r,7r)-Adamantan-1-yl(3-(methylsulfonyl)pyrrolidin-1-yl)methanone typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Adamantane Core: This can be achieved through the hydrogenation of dicyclopentadiene.

    Introduction of the Pyrrolidine Ring: This step involves the reaction of the adamantane derivative with a suitable pyrrolidine precursor under controlled conditions.

    Attachment of the Methylsulfonyl Group: This is usually done through sulfonylation reactions using reagents like methylsulfonyl chloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(3r,5r,7r)-Adamantan-1-yl(3-(methylsulfonyl)pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of sulfoxides or sulfones.

    Reduction: This may result in the removal of the sulfonyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: De-sulfonylated derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(3r,5r,7r)-Adamantan-1-yl(3-(methylsulfonyl)pyrrolidin-1-yl)methanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural properties.

    Industry: Used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (3r,5r,7r)-Adamantan-1-yl(3-(methylsulfonyl)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. The adamantane core provides a rigid framework that can interact with biological macromolecules, while the pyrrolidine ring and methylsulfonyl group can participate in various chemical interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Adamantane Derivatives: Compounds like amantadine and rimantadine, which are used as antiviral agents.

    Pyrrolidine Derivatives: Compounds such as pyrrolidine dithiocarbamate, which is used in various chemical reactions.

    Sulfonyl Compounds: Compounds like sulfonylureas, which are used as herbicides and antidiabetic drugs.

Uniqueness

(3r,5r,7r)-Adamantan-1-yl(3-(methylsulfonyl)pyrrolidin-1-yl)methanone is unique due to the combination of its adamantane core, pyrrolidine ring, and methylsulfonyl group. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.

Properties

IUPAC Name

1-adamantyl-(3-methylsulfonylpyrrolidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO3S/c1-21(19,20)14-2-3-17(10-14)15(18)16-7-11-4-12(8-16)6-13(5-11)9-16/h11-14H,2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMHFJVYZLPMMNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1CCN(C1)C(=O)C23CC4CC(C2)CC(C4)C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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